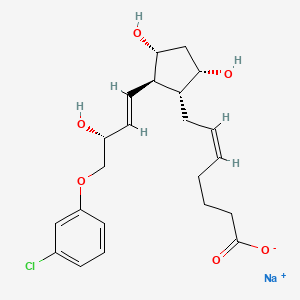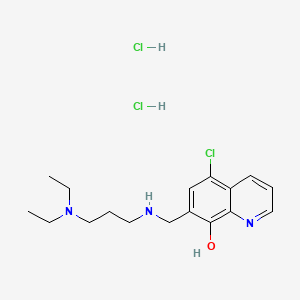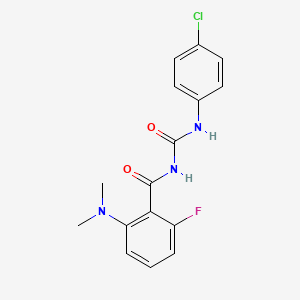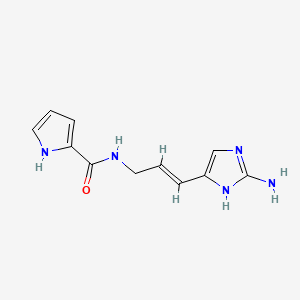
Cloprostenol sódico
Descripción general
Descripción
El cloprostenol sódico es un análogo sintético de la prostaglandina F2α. Es un potente agente luteolítico, lo que significa que causa la regresión del cuerpo lúteo, lo que lleva a una disminución en la producción de progesterona. Este compuesto se utiliza principalmente en medicina veterinaria para inducir el estro y sincronizar los ciclos estrales en animales de granja como el ganado vacuno y los cerdos .
Aplicaciones Científicas De Investigación
El cloprostenol sódico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El cloprostenol sódico ejerce sus efectos al unirse a los receptores de prostaglandinas, específicamente al receptor prostanoides FP. Esta unión conduce a la activación de vías de señalización intracelular que resultan en la regresión del cuerpo lúteo (luteólisis). La disminución en la producción de progesterona conduce a la inducción del estro y la ovulación en animales de granja .
Análisis Bioquímico
Biochemical Properties
Cloprostenol sodium acts as a PGF2α receptor agonist . It interacts with the FP prostanoid receptor, and it is 2- to 3-fold more potent than fluprostenol . It is similar in potency to PGF2α at EP and TP prostanoid receptors .
Cellular Effects
Cloprostenol sodium has a significant impact on various types of cells and cellular processes. It causes the corpus luteum to stop the production of progesterone and to reduce in size over several days . This effect influences cell function, including an impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cloprostenol sodium is primarily through its luteolytic properties. It causes functional and morphological regression of the corpus luteum (luteolysis) in cattle and horses, followed by return to estrus and normal ovulation . It does not have androgenic, estrogenic, and anti-progestogen action .
Temporal Effects in Laboratory Settings
Cloprostenol sodium is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool . No information is available about its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In the most sensitive species, the pregnant hamster, Cloprostenol sodium induces abortion with a dose of 1.25 mg/kg, compared to the dose of 25 mg/kg required by oral administration . Young rats, treated with a dose of 50 times the effective dose, presented signs of diarrhea .
Metabolic Pathways
It is known that it is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool .
Transport and Distribution
Cloprostenol sodium is rapidly absorbed from the injection site
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El cloprostenol sódico se sintetiza mediante una serie de reacciones químicas que involucran la formación de una estructura similar a la prostaglandina. La síntesis implica el uso de varios reactivos y catalizadores para lograr la estereoquímica y los grupos funcionales deseados. Un método implica el uso de cromatografía líquida preparativa industrial para la separación y purificación del this compound .
Métodos de producción industrial: La producción industrial de this compound implica técnicas de separación y purificación a gran escala. El proceso generalmente incluye la disolución del this compound sintetizado en etanol, seguido de filtración y separación cromatográfica para obtener un producto de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El cloprostenol sódico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios análogos y metabolitos de prostaglandinas, que pueden tener diferentes actividades biológicas .
Comparación Con Compuestos Similares
El cloprostenol sódico se compara con otros análogos de prostaglandinas como:
Fluprostenol: Similar en potencia pero menos selectivo.
Bimatoprost: Se utiliza principalmente en medicina humana para el tratamiento del glaucoma.
Travoprost: Otro análogo de prostaglandina utilizado para el glaucoma.
Singularidad: El this compound es único debido a su alta potencia y uso específico en medicina veterinaria para la salud reproductiva. Su capacidad para inducir la luteólisis y sincronizar los ciclos estrales lo convierte en una herramienta valiosa en la cría de animales .
Compuestos similares:
- Fluprostenol
- Bimatoprost
- Travoprost
- Prostaglandina F2α (PGF2α)
Propiedades
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJLMHZNQJGQU-KXXGZHCCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40665-92-7 (Parent) | |
| Record name | Cloprostenol sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046500 | |
| Record name | Cloprostenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-72-3, 62561-03-9 | |
| Record name | Cloprostenol sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol sodium, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOPROSTENOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPROSTENOL SODIUM, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)




